

5-Phenylmorpholin-3-one as a psychostimulant

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Phenylmorpholin-3-one**

Cat. No.: **B3021580**

[Get Quote](#)

An In-depth Technical Guide to **5-Phenylmorpholin-3-one** as a Putative Psychostimulant

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and research purposes only. **5-Phenylmorpholin-3-one** is a research chemical, and its pharmacological and toxicological properties in humans have not been fully elucidated. This guide is not an endorsement or recommendation for its use.

Executive Summary

5-Phenylmorpholin-3-one is a rigid analog of phenethylamine incorporating a morpholinone scaffold, a structural motif present in several centrally active compounds. Its chemical architecture suggests a potential classification as a psychostimulant, likely modulating monoamine neurotransmitter systems. This technical guide synthesizes available chemical data with established pharmacological principles to provide a comprehensive overview for the research and drug development community. We will explore the compound's physicochemical properties, propose a viable synthetic route, and delve into its putative mechanism of action, metabolic fate, and analytical characterization. By contextualizing **5-Phenylmorpholin-3-one** within the broader landscape of psychostimulants, this document aims to provide a foundational framework for future investigation.

Introduction: The Morpholine Scaffold in CNS Drug Discovery

Psychostimulants are a class of psychoactive drugs that increase alertness, attention, and energy.^{[1][2]} Their mechanisms often involve enhancing the synaptic concentration of catecholamines, primarily dopamine (DA) and norepinephrine (NE), by inhibiting their reuptake or promoting their release.^[1] The phenylmorpholine core is of significant interest in medicinal chemistry. The classic psychostimulant phenmetrazine, for example, features this scaffold and exerts its effects through the release of norepinephrine and dopamine. The inclusion of the morpholine ring constrains the flexible phenethylamine backbone, which can lead to increased receptor selectivity and altered metabolic stability compared to more flexible analogs. **5-Phenylmorpholin-3-one**, with its ketone functional group on the morpholine ring, represents an under-explored derivative within this chemical class, warranting a detailed examination of its potential as a psychostimulant.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Phenylmorpholin-3-one** is fundamental for its synthesis, handling, and formulation. The compound exists as a solid at room temperature and is available in both racemic and enantiomerically pure forms.^{[3][4][5]}

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[3][4]
Molecular Weight	~177.20 g/mol	[3][4][6]
Appearance	White to off-white solid	[5]
CAS Number (S)-enantiomer	1052209-96-7	[4][7][8]
CAS Number (R)-enantiomer	192815-71-7	[5]
Purity (Commercial)	≥95%	[5]
Hazard Statements	H302, H315, H319, H335	[3][7]
Signal Word	Warning	[3][7]

Hazard statements indicate the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^{[3][7]}

Synthesis and Stereochemistry

The synthesis of phenylmorpholine derivatives can be achieved through various routes. While a specific, peer-reviewed synthesis for **5-Phenylmorpholin-3-one** is not readily available in the provided literature, a plausible and efficient pathway can be designed based on established organic chemistry principles and syntheses of analogous structures.^{[9][10][11]} The proposed method involves the cyclization of an N-substituted amino alcohol intermediate.

Proposed Synthetic Pathway

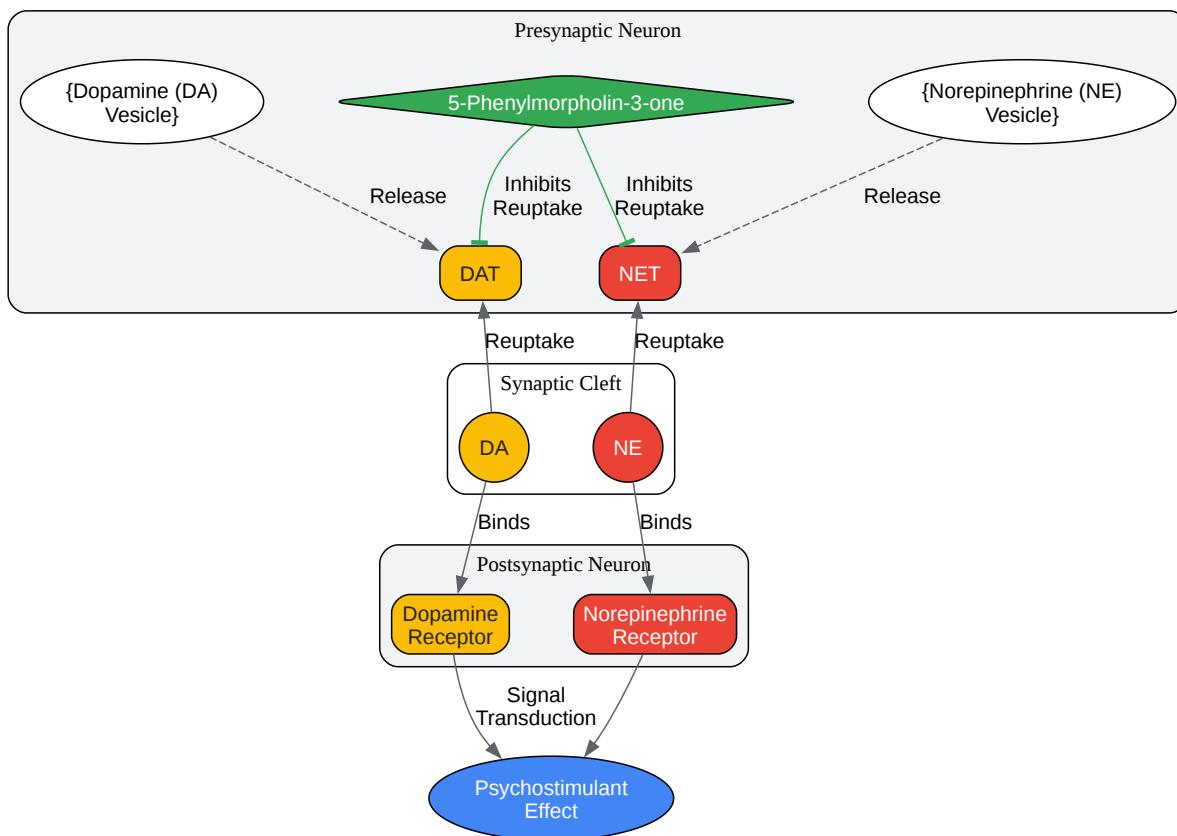
The synthesis can commence from commercially available styrene oxide. Reaction with ethanolamine would yield the key amino alcohol intermediate, 2-((2-hydroxy-2-phenylethyl)amino)ethan-1-ol. Subsequent reaction with a suitable carbonylating agent, such as chloroacetyl chloride, followed by an intramolecular cyclization under basic conditions, would yield the desired **5-Phenylmorpholin-3-one**.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic route to **5-Phenylmorpholin-3-one**.

Experimental Protocol: Synthesis of Racemic 5-Phenylmorpholin-3-one

Expertise & Causality: This protocol employs a two-step, one-pot approach to maximize efficiency. The initial acylation is performed at a low temperature to control the exothermic


reaction with chloroacetyl chloride. The subsequent addition of a strong base like sodium hydride is chosen to deprotonate the hydroxyl group, initiating an intramolecular Williamson ether synthesis to form the morpholinone ring. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the intermediates.

- **Intermediate Formation:** To a solution of 2-((2-hydroxy-2-phenylethyl)amino)ethan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Cyclization:** Cool the reaction mixture again to 0°C and add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.
- **Workup:** After stirring for 12 hours at room temperature, quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield **5-Phenylmorpholin-3-one**.
- **Characterization:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and LC-MS.

Proposed Mechanism of Action as a Psychostimulant

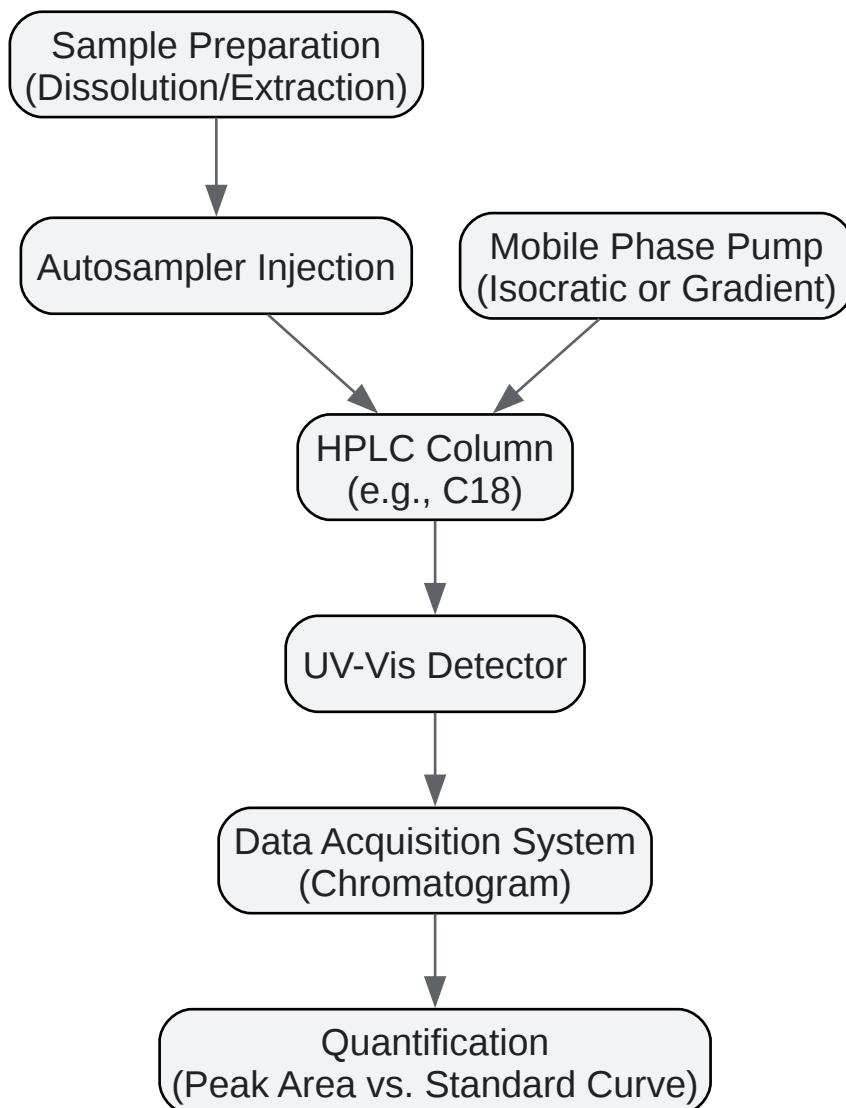
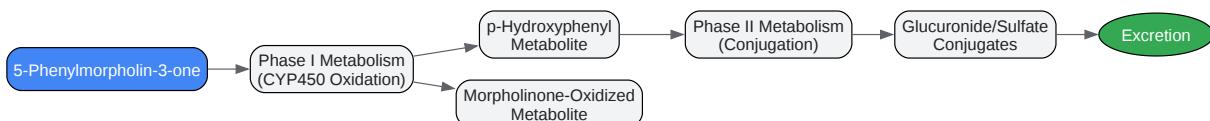
Lacking direct receptor binding data for **5-Phenylmorpholin-3-one**, its mechanism of action can be inferred from its structural similarity to known monoamine reuptake inhibitors.^[2] The core structure resembles that of phenmetrazine and is a rigid analogue of amphetamine. These compounds typically function by binding to and inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters.

We hypothesize that **5-Phenylmorpholin-3-one** acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). The phenyl group is crucial for recognition at the transporter binding site, while the morpholine ring and its substituents modulate potency and selectivity.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism: Inhibition of DAT and NET by **5-Phenylmorpholin-3-one**.

Protocol: In Vitro Transporter Binding Assay



Trustworthiness: This protocol describes a self-validating system. The inclusion of known inhibitors (e.g., GBR-12909 for DAT, desipramine for NET) serves as a positive control to ensure the assay is performing correctly, while the "vehicle only" condition provides a baseline for calculating specific binding.

- Cell Culture: Culture HEK293 cells stably expressing human DAT or NET.
- Membrane Preparation: Harvest cells, homogenize in a buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
- Binding Reaction: In a 96-well plate, combine cell membranes, a radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET), and varying concentrations of **5-Phenylmorpholin-3-one** (or a standard inhibitor).
- Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.
- Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

Pharmacokinetics and Metabolism

The metabolic fate of **5-Phenylmorpholin-3-one** is critical to understanding its duration of action, potential for active metabolites, and safety profile. Based on the metabolism of structurally related compounds, two primary metabolic pathways are anticipated: oxidation of the phenyl ring and modifications to the morpholinone moiety.[12][13][14]

- Phase I Metabolism: Cytochrome P450 (CYP450) enzymes are expected to be the primary drivers of Phase I metabolism. The electron-rich phenyl group is a likely site for aromatic hydroxylation, typically at the para-position.[12] Additionally, the morpholine ring itself can undergo oxidation.[14]
- Phase II Metabolism: The hydroxylated metabolites formed in Phase I can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clsjournal.ascls.org [clsjournal.ascls.org]
- 2. Stimulant - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. 5-Phenylmorpholin-3-one | CymitQuimica [\[cymitquimica.com\]](https://cymitquimica.com)
- 4. (5S)-5-Phenyl-3-morpholinone | CymitQuimica [\[cymitquimica.com\]](https://cymitquimica.com)
- 5. (R)-5-Phenyl-morpholin-3-one | 192815-71-7 [\[sigmaaldrich.com\]](https://sigmaaldrich.com)
- 6. (5R)-5-Phenylmorpholin-3-one 304-53-0 [\[sigmaaldrich.com\]](https://sigmaaldrich.com)
- 7. achmem.com [achmem.com]
- 8. 1052209-96-7|(S)-5-Phenylmorpholin-3-one|BLD Pharm [\[bldpharm.com\]](https://bldpharm.com)
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 11. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Phenylmorpholin-3-one as a psychostimulant]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3021580#5-phenylmorpholin-3-one-as-a-psychostimulant\]](https://www.benchchem.com/product/b3021580#5-phenylmorpholin-3-one-as-a-psychostimulant)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com